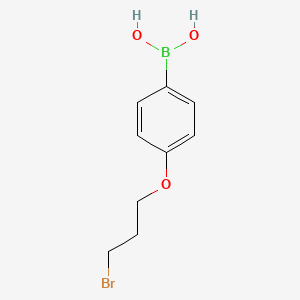

(4-(3-Bromopropoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-bromopropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESUWDVKSJULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657377 | |

| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-33-2 | |

| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of Arylboronic Acids

An In-Depth Technical Guide to (4-(3-Bromopropoxy)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block with significant applications in contemporary drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, applications, and handling, offering insights grounded in established chemical principles and field-proven methodologies.

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The boronic acid functional group (–B(OH)₂) provides a stable, yet reactive, handle for palladium-catalyzed reactions, offering high functional group tolerance and predictable reactivity.[3]

This compound (CAS No. 957034-33-2) is a particularly valuable reagent due to its bifunctional nature. It possesses both a nucleophilic boronic acid for cross-coupling and an electrophilic 3-bromopropoxy chain, making it an ideal linker for conjugating different molecular fragments. This dual reactivity has led to its prominent use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4]

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application.

-

Chemical Structure:

(where Ph represents a para-substituted benzene ring)

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| Physical State | Solid (Typical) | General Knowledge |

| Molecular Weight | 258.91 | [5] |

| SMILES | BrCCCOC1=CC=C(C=C1)B(O)O | [5] |

| TPSA (Topological Polar Surface Area) | 49.69 Ų | [5] |

| logP (Octanol-Water Partition Coefficient) | 0.5302 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 5 | [5] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through a multi-step process. The presented protocol is a representative method, emphasizing reaction control and product purity. The core strategy involves the Miyaura borylation, a robust method for converting aryl halides into boronic esters, followed by etherification and final deprotection.[7]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

To a dry, nitrogen-purged flask, add 4-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add a dry, degassed solvent such as dioxane.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester protected boronic acid.

Causality: The pinacol ester serves as a robust protecting group for the boronic acid, preventing self-coupling and other side reactions in subsequent steps.[8] The palladium catalyst is essential for the oxidative addition and reductive elimination cycle of the borylation reaction.

Step 2: Synthesis of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Add a mild base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), followed by 1,3-dibromopropane (1.5-2.0 eq).

-

Heat the mixture to 50-60 °C and stir overnight. The progress is monitored by TLC or LC-MS.

-

After completion, filter off the base and concentrate the solvent.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is typically achieved via column chromatography.

Causality: This is a standard Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane and displacing a bromide ion.

Step 3: Deprotection to this compound

-

Dissolve the pinacol ester from Step 2 in a solvent mixture, typically THF/water or diethyl ether/water.

-

Add an aqueous acid, such as 1M HCl, and stir vigorously at room temperature.

-

The deprotection is usually rapid. Monitor by TLC until the starting material is consumed.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Causality: The pinacol ester is labile to acid-catalyzed hydrolysis. The acid protonates the oxygen atoms of the ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to the release of the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9] This allows for the formation of a biaryl linkage, a common motif in pharmacologically active compounds.[2]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to obtain the desired biaryl product.

Trustworthiness: This protocol is self-validating. The use of excess boronic acid compensates for potential protodeboronation, a common side reaction.[3] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is employed.

| Technique | Expected Data/Results | Purpose |

| ¹H NMR | Characteristic peaks for aromatic protons (approx. 7.2-7.8 ppm), the -O-CH₂- triplet (approx. 4.1 ppm), the -CH₂-Br triplet (approx. 3.6 ppm), and the central -CH₂- multiplet (approx. 2.3 ppm). The B(OH)₂ protons are often broad and may not be observed. | Confirms the molecular structure and proton environment. |

| ¹³C NMR | Signals corresponding to the unique carbon atoms in the molecule. | Provides further structural confirmation. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (258.91). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible. | Confirms the molecular weight and elemental composition (bromine presence). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions. | Determines purity and can be used for quantification. |

Protocol Standard: For NMR analysis, the sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. For HPLC, a C18 reverse-phase column is commonly used with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or TFA.[10]

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

-

Hazard Identification : this compound is an irritant. It may cause skin, eye, and respiratory irritation.[6][11][12]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][6] Storage at 2-8°C under an inert atmosphere is often recommended to maintain long-term stability.[5]

Conclusion

This compound is a high-value chemical tool for researchers in medicinal chemistry and organic synthesis. Its bifunctional nature allows for its strategic incorporation as a linker in complex molecules, most notably in the rapidly advancing field of PROTACs. A firm grasp of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures enables scientists to leverage its full potential in the development of novel chemical entities.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. pharmtech.com [pharmtech.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. achmem.com [achmem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. aksci.com [aksci.com]

- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

(4-(3-Bromopropoxy)phenyl)boronic acid physical properties

An In-depth Technical Guide: (4-(3-Bromopropoxy)phenyl)boronic acid: Properties, Protocols, and Applications in Advanced Drug Discovery

Core Physicochemical & Structural Characteristics

This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure features a stable phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, and a flexible three-carbon linker terminating in a reactive bromine atom. This dual functionality allows for a two-stage synthetic strategy, making it an invaluable tool for constructing complex molecular architectures.

The boronic acid group is a mild Lewis acid, generally stable and easy to handle, which makes it ideal for a variety of synthetic transformations.[1] The 3-bromopropoxy chain provides a versatile electrophilic site for subsequent nucleophilic substitution, enabling the covalent linkage to other molecular fragments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957034-33-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂BBrO₃ | [2][3][4] |

| Molecular Weight | 258.91 g/mol | [2][3][4][6] |

| SMILES | BrCCCOC1=CC=C(C=C1)B(O)O | [2] |

| Purity | ≥98% (Typical) | [2] |

| Topological Polar Surface Area | 49.69 Ų | [2] |

| Rotatable Bonds | 5 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| LogP | 0.53 | [2] |

Solubility and Stability: Based on the properties of related phenylboronic acids, this compound is expected to be soluble in most polar organic solvents such as ethanol, methanol, and DMSO, with poor solubility in non-polar solvents like hexanes.[1] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, particularly upon heating. For long-term viability, the compound should be stored sealed under a dry, inert atmosphere at 2-8°C.[2][4][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the phenylboronic acid moiety is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-vinyl structures that are prevalent in pharmaceuticals.[7][8] The reaction's advantages include mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7]

In this context, this compound serves as the organoboron partner, coupling with an aryl or vinyl halide (or triflate) to form a new, more complex molecule while retaining the bromopropoxy chain for future elaboration.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 4-(3-Bromopropoxy)-1,1'-biphenyl.

Materials:

-

This compound (1.1 eq)

-

Bromobenzene (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).

-

Inerting the System: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent. Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.[9] The reaction progress should be monitored.

-

Monitoring and Validation: After 1-12 hours, take a small aliquot from the reaction mixture.[7] Analyze it by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental Workflow Diagram

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. achmem.com [achmem.com]

- 5. This compound | CAS 957034-33-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (4-(3-Bromopropoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Bromopropoxy)phenyl)boronic acid is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) in the field of drug discovery.[1] Its structure combines a versatile boronic acid moiety, capable of undergoing a variety of cross-coupling reactions, with a reactive bromopropoxy chain, allowing for subsequent functionalization. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offering insights into predicted spectral data, the rationale behind experimental choices for data acquisition, and a detailed protocol for obtaining high-quality NMR spectra.

The Structural Significance of this compound

The utility of this compound in synthetic chemistry, particularly in the development of novel therapeutics, stems from its distinct structural features. The phenylboronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. The 3-bromopropoxy tail provides a reactive handle for introducing other molecular fragments through nucleophilic substitution reactions. Understanding the precise arrangement of atoms and the electronic environment of each nucleus through NMR is therefore critical for confirming its identity, assessing its purity, and predicting its reactivity.

Figure 1: Molecular structure of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, this section provides a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and the aliphatic protons of the bromopropoxy chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet (d) | ~ 8.0 |

| H-3, H-5 (Aromatic) | 6.9 - 7.1 | Doublet (d) | ~ 8.0 |

| H-7 (-OCH₂-) | 4.1 - 4.3 | Triplet (t) | ~ 6.0 |

| H-9 (-CH₂Br) | 3.6 - 3.8 | Triplet (t) | ~ 6.5 |

| H-8 (-CH₂CH₂CH₂-) | 2.2 - 2.4 | Quintet (quint) | ~ 6.2 |

| -B(OH)₂ | 4.0 - 6.0 (exchangeable) | Broad Singlet (br s) | - |

Rationale for Predictions:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the phenyl ring (H-2 and H-6) that are ortho to the electron-withdrawing boronic acid group are expected to be deshielded and appear at a lower field (higher ppm). Conversely, the protons ortho to the electron-donating alkoxy group (H-3 and H-5) will be shielded and appear at a higher field. The ortho coupling between adjacent aromatic protons will result in doublet signals.

-

Aliphatic Protons (H-7, H-8, H-9): The methylene protons adjacent to the oxygen atom (H-7) will be the most deshielded of the aliphatic chain due to the electronegativity of oxygen. The methylene protons adjacent to the bromine atom (H-9) will also be deshielded. The central methylene protons (H-8) will be the most shielded. The coupling between adjacent methylene groups will result in triplet and quintet patterns.

-

Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the NMR solvent. This typically results in a broad singlet that may not always be observed, or its chemical shift can vary significantly depending on the solvent, concentration, and temperature.[2]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-O) | 160 - 163 |

| C-2, C-6 (Aromatic) | 135 - 138 |

| C-3, C-5 (Aromatic) | 114 - 117 |

| C-1 (C-B) | 130 - 135 (often not observed) |

| C-7 (-OCH₂) | 65 - 68 |

| C-8 (-CH₂CH₂CH₂-) | 31 - 34 |

| C-9 (-CH₂Br) | 32 - 35 |

Rationale for Predictions:

-

Aromatic Carbons: The carbon attached to the oxygen (C-4) will be the most deshielded aromatic carbon. The carbons ortho and para to the electron-donating alkoxy group will be shielded, while those ortho to the boronic acid group will be deshielded.

-

Carbon Attached to Boron (C-1): The carbon atom directly bonded to the boron atom often exhibits a broad signal or may not be observed at all in the ¹³C NMR spectrum of boronic acids and their esters due to quadrupolar relaxation of the boron nucleus.[3]

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are predicted based on standard substituent effects, with the carbon attached to the electronegative oxygen (C-7) being the most deshielded.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, interpretable NMR spectra of boronic acids requires careful consideration of experimental parameters to overcome challenges such as the formation of boronic anhydrides (boroxines).[2]

Figure 2: A generalized workflow for acquiring and processing NMR data.

Sample Preparation: The Key to Quality Spectra

The choice of solvent is critical for obtaining a clean spectrum of a boronic acid. Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) in non-polar solvents, which can lead to complex and uninterpretable spectra, a protic deuterated solvent is often preferred.

-

Step 1: Analyte Purity. Ensure the this compound sample is of high purity, as impurities will complicate the spectrum.

-

Step 2: Solvent Selection. Deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents. Methanol-d₄ can help to break up the boroxine trimers by forming the corresponding methyl boronate ester in situ.[2] DMSO-d₆ is a good polar aprotic solvent that can also disrupt the anhydride formation.

-

Step 3: Concentration. Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0 to 200 ppm.

Data Processing and Analysis

-

Step 1: Fourier Transformation. Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Step 2: Phasing and Baseline Correction. Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Step 3: Referencing. Reference the spectrum to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

-

Step 4: Integration and Peak Assignment. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments like COSY and HSQC for unambiguous assignments.

Conclusion

The NMR spectroscopic characterization of this compound is a crucial step in its application in research and drug development. While the inherent nature of boronic acids presents some challenges in data acquisition, these can be overcome with careful experimental design, particularly in the choice of solvent. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol provided in this guide, offer a solid foundation for researchers to confidently identify and assess the purity of this important bifunctional linker, thereby ensuring the integrity of their synthetic endeavors.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(3-Bromopropoxy)phenyl)boronic acid

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-(3-Bromopropoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's spectral features, underpinned by established NMR principles and supported by authoritative references. This compound is a valuable building block in organic synthesis, notably in the construction of PROTACs (Proteolysis Targeting Chimeras)[1]. A thorough understanding of its NMR spectrum is paramount for confirming its chemical identity and purity.

Predicted ¹H NMR Spectrum: A Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenylboronic acid moiety and the aliphatic protons of the 3-bromopropoxy chain. The chemical shifts (δ), multiplicities, and integration values of these signals are dictated by the electronic environment of each proton.

Aromatic Region

The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

Protons H-c and H-c': These protons are ortho to the boronic acid group and meta to the propoxy group. The boronic acid group is electron-withdrawing, which deshields these adjacent protons, causing them to resonate at a lower field.

-

Protons H-d and H-d': These protons are ortho to the electron-donating propoxy group and meta to the boronic acid group. The oxygen atom of the propoxy group increases the electron density around these protons, resulting in a more upfield chemical shift compared to H-c and H-c'.

Aliphatic Region

The 3-bromopropoxy chain will produce three distinct signals, each corresponding to a methylene group (-CH₂-).

-

Protons H-a: The methylene group adjacent to the bromine atom (-CH₂-Br) is significantly deshielded due to the electronegativity of bromine. This will result in a downfield triplet.

-

Protons H-b: The central methylene group (-CH₂-) will be influenced by the adjacent methylene groups, leading to a more complex splitting pattern, likely a multiplet (specifically, a quintet or sextet depending on the coupling constants).

-

Protons H-e: The methylene group attached to the phenolic oxygen (-O-CH₂-) is also deshielded by the electronegative oxygen atom. This signal will appear as a triplet.

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups[2][3][4][5].

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | H-a | ~3.4 - 3.6 | Triplet (t) | 2H |

| B | H-b | ~2.1 - 2.3 | Multiplet (m) | 2H |

| C | H-c, H-c' | ~7.7 - 7.9 | Doublet (d) | 2H |

| D | H-d, H-d' | ~6.9 - 7.1 | Doublet (d) | 2H |

| E | H-e | ~4.0 - 4.2 | Triplet (t) | 2H |

| F | B(OH)₂ | Variable, broad | Singlet (s) | 2H |

Note: The chemical shift of the boronic acid protons (-B(OH)₂) is highly variable and depends on factors such as solvent and concentration. This signal is often broad and may exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. However, due to the potential for the boronic acid to form anhydrides, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent choice, as it will better solubilize the compound and minimize anhydride formation.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup

-

Field Strength: A 400 MHz or higher field strength spectrometer is recommended for optimal signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis of this compound.

Causality and Self-Validation in the Protocol

The described protocol incorporates self-validating steps to ensure the integrity of the results.

-

Internal Standard: The use of TMS provides a universally recognized reference point, ensuring the accuracy of chemical shift measurements across different experiments and spectrometers. Any deviation from 0.00 ppm for the TMS signal would indicate a calibration issue.

-

Solvent Choice: The choice of solvent is critical. If anhydride formation is suspected in CDCl₃ (which can complicate the spectrum), running a parallel experiment in DMSO-d₆ can help to confirm the structure, as the boronic acid is less likely to form anhydrides in this solvent.

-

Integration: The relative integration of the signals should correspond to the number of protons giving rise to each signal (e.g., the ratio of the aromatic protons to the aliphatic protons). Any significant deviation from the expected integer ratios may indicate the presence of impurities.

Concluding Remarks

The ¹H NMR spectrum is an indispensable tool for the structural verification of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted spectral data and experimental protocol provided in this guide serve as a valuable resource for scientists working with this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

(4-(3-Bromopropoxy)phenyl)boronic acid mass spectrometry

<An In-depth Technical Guide to the Mass Spectrometry of (4-(3-Bromopropoxy)phenyl)boronic acid

Introduction

This compound is a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structure, featuring a phenylboronic acid moiety and a bromopropoxy group, makes it a valuable reagent in Suzuki-Miyaura coupling reactions and a versatile linker in the synthesis of complex molecules and bioconjugates. The boronic acid group can form reversible covalent bonds with diols, such as those found on carbohydrates, while the bromo-alkyl chain provides a reactive handle for nucleophilic substitution.

Given its critical role in synthesis, the unambiguous characterization of this compound is paramount to ensure purity, confirm identity, and understand its stability. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental design, data interpretation, and field-proven insights to ensure analytical success.

Compound Properties and Expected Spectral Features

A foundational understanding of the analyte's chemical properties is crucial for designing an effective mass spectrometry experiment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BBrO₃ | [1] |

| Molecular Weight | 258.91 g/mol | [1] |

| Monoisotopic Mass | 257.9984 Da (for ¹¹B, ⁷⁹Br) | Calculated |

| Monoisotopic Mass | 259.9963 Da (for ¹¹B, ⁸¹Br) | Calculated |

The Critical Isotopic Signature of Bromine

A key identifying feature of this compound in a mass spectrum is the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[2][3][4] This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of almost equal intensity are separated by 2 m/z units.[2][5] Identifying this M/M+2 pattern is a primary step in confirming the presence of the compound.

Mass Spectrometry Workflow: From Sample to Spectrum

Achieving high-quality, reproducible data requires careful consideration of each stage of the analytical workflow. Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds as it is a "soft" ionization technique that typically preserves the molecular ion.[6][7]

Experimental Workflow Diagram

References

- 1. chemscene.com [chemscene.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ms isotopes: Br and Cl [employees.csbsju.edu]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide to the Structural Elucidation of (4-(3-Bromopropoxy)phenyl)boronic acid

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of (4-(3-Bromopropoxy)phenyl)boronic acid, a molecule of significant interest in the field of drug discovery and development. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this document will leverage established principles of boronic acid chemistry and crystallography to present a predictive analysis of its solid-state structure. Furthermore, it will detail the experimental methodologies required to obtain and characterize such a structure, providing researchers and drug development professionals with a robust framework for their work.

Introduction: The Significance of this compound

This compound, with the chemical formula C9H12BBrO3, is a bifunctional organic compound that has garnered attention as a versatile building block in medicinal chemistry.[1][2][3][4] Its utility is primarily derived from its two key functional groups: the boronic acid moiety and the bromopropoxy tail.

The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] This functionality allows for the facile linkage of the phenyl ring to other molecular scaffolds, a common strategy in the synthesis of complex drug candidates. Boronic acids are also known to interact with proteins, particularly serine proteases, making them valuable pharmacophores in their own right.[7][8][9]

The bromopropoxy group provides a reactive handle for nucleophilic substitution, enabling the covalent attachment of this molecule to other chemical entities. This feature is particularly crucial in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] this compound can serve as a linker component in the synthesis of PROTACs, bridging the target-binding and E3 ligase-binding moieties.[1]

Given its importance, a thorough understanding of the three-dimensional structure of this compound is paramount for optimizing its use in rational drug design.

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field in organic chemistry.[5][6] A common and effective method for preparing this compound involves a lithium-halogen exchange reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 1-Bromo-4-(3-bromopropoxy)benzene.

-

Step 1: Lithiation. Dissolve 1-bromo-4-(3-bromopropoxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (n-BuLi) dropwise to the solution. The reaction is typically rapid and exothermic. Maintain the temperature at -78°C to prevent side reactions.

-

Step 2: Borylation. After stirring for a suitable period (e.g., 1 hour), add triisopropyl borate or trimethyl borate dropwise to the reaction mixture, again maintaining the low temperature.

-

Step 3: Quench and Work-up. Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

The causality behind these steps lies in the reactivity of the organometallic intermediates. The lithium-halogen exchange creates a highly nucleophilic aryllithium species, which readily attacks the electrophilic boron atom of the borate ester. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Crystallization and X-ray Diffraction: Unveiling the Solid-State Structure

Obtaining high-quality single crystals is the critical bottleneck in determining a molecule's crystal structure by X-ray diffraction. For arylboronic acids, slow evaporation or vapor diffusion are often successful crystallization techniques.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Good starting points include toluene, ethyl acetate, acetone, and mixtures with less polar solvents like hexanes.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile solvent in which the compound is poorly soluble (e.g., hexanes). The vapor of the more volatile solvent will slowly diffuse into the less volatile one, gradually increasing the concentration of the compound and promoting crystal growth.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Predicted Crystal Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, we can predict its key structural features based on the well-documented behavior of other arylboronic acids.[10]

Arylboronic acids typically exhibit a trigonal planar geometry around the sp2-hybridized boron atom.[10] A defining characteristic of their solid-state structures is the formation of hydrogen-bonded dimers.[10] The hydroxyl groups of two boronic acid molecules engage in a pair of O-H···O hydrogen bonds, creating a stable dimeric unit.

It is highly probable that this compound will also form such hydrogen-bonded dimers in the crystalline state. The phenyl rings are expected to be largely coplanar with the C-B-O2 plane.

The flexible bromopropoxy tail will likely adopt a conformation that optimizes crystal packing through van der Waals interactions. The presence of the bromine atom may also lead to halogen bonding interactions (Br···O or Br···Br), which could further influence the overall crystal packing.

Data Presentation: Predicted Crystallographic Parameters

| Parameter | Predicted Value/Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size and symmetry. |

| Space Group | Centrosymmetric (e.g., P21/c, P-1) | The formation of centrosymmetric dimers often leads to centrosymmetric space groups. |

| Hydrogen Bonding | O-H···O | Characteristic of boronic acid dimers.[10] |

| Intermolecular Interactions | van der Waals, possible Halogen Bonding | Driven by the alkyl chain and bromine atom. |

Spectroscopic and Thermal Characterization

In the absence of a crystal structure, a combination of spectroscopic and thermal analysis techniques can provide valuable structural information and confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): NMR is essential for confirming the molecular structure in solution. ¹H and ¹³C NMR will verify the connectivity of the carbon skeleton and the presence of the bromopropoxy and phenyl groups. ¹¹B NMR will show a characteristic signal for the boronic acid group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups, as well as C-H, C=C, and C-O stretching vibrations.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to determine the melting point and thermal stability of the compound.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion and Future Directions

This compound is a valuable and versatile building block in contemporary drug discovery. While a definitive crystal structure remains to be publicly reported, this guide has outlined the established methodologies for its synthesis, crystallization, and characterization. The predictive analysis, based on the known behavior of arylboronic acids, strongly suggests a solid-state structure dominated by hydrogen-bonded dimers.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing precise geometric data that could inform the design of next-generation PROTACs and other therapeutics. Future work should focus on executing the described crystallization and X-ray diffraction protocols to provide this missing piece of structural information. Such data would undoubtedly enhance our understanding of this important molecule and facilitate its application in the development of novel medicines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. (4-Bromo-2-isopropoxyphenyl)boronic acid | C9H12BBrO3 | CID 177683437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

(4-(3-Bromopropoxy)phenyl)boronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of (4-(3-Bromopropoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent increasingly utilized in medicinal chemistry and materials science, notably as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its synthetic utility is, however, intrinsically linked to its chemical stability. Like many organoboronic acids, this compound is susceptible to several degradation pathways that can compromise sample integrity, leading to irreproducible experimental results and diminished yields in synthetic applications. This guide provides a comprehensive overview of the core stability challenges associated with this compound, outlines field-proven storage and handling protocols to mitigate degradation, and presents analytical methodologies for assessing its purity over time.

The Chemical Landscape of this compound: Intrinsic Instabilities

The functionality of this compound is derived from its two key chemical motifs: the arylboronic acid group and the bromopropoxy chain. While the latter is relatively stable under typical storage conditions, the boronic acid moiety is prone to several key degradation pathways. Understanding these pathways is critical to developing effective storage strategies.

Reversible Anhydride Formation: The Boroxine Equilibrium

In the solid state or under anhydrous conditions, arylboronic acids readily undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[2][3] This is an equilibrium process, and the presence of water will shift the equilibrium back toward the monomeric boronic acid.

For most synthetic applications, such as the widely used Suzuki-Miyaura coupling, the boroxine and the free boronic acid are often considered equivalent, as the boroxine readily hydrolyzes back to the active monomeric form under the aqueous reaction conditions. However, the presence of varying amounts of boroxine can complicate stoichiometry and accurate characterization.[3]

Irreversible Degradation: Protodeboronation

A more detrimental degradation pathway is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This process is often accelerated by aqueous or protic media, heat, and basic or acidic conditions.[4][5] For this compound, this results in the formation of 1-bromo-3-phenoxypropane, an impurity that is inactive in subsequent coupling reactions. The rate of protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[3][6]

Oxidative Degradation

The carbon-boron bond is also susceptible to oxidation, particularly in the presence of reactive oxygen species.[3][7] In biological applications, the stability of some boronic acids can be comparable to that of thiols.[3][7] This oxidative instability can be a significant issue, leading to the formation of phenolic byproducts. For this compound, this would yield 4-(3-bromopropoxy)phenol.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (4-(3-Bromopropoxy)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (4-(3-Bromopropoxy)phenyl)boronic acid in Medicinal Chemistry

This compound, with the CAS Number 957034-33-2, is a bifunctional reagent that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique structure, featuring a boronic acid moiety and a bromopropoxy tail, makes it a highly valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] This guide provides an in-depth overview of the commercial availability, synthesis, key applications, and safe handling of this important chemical entity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957034-33-2 | [1][2] |

| Molecular Formula | C9H12BBrO3 | [1][2] |

| Molecular Weight | 258.91 g/mol | [1][2] |

| Appearance | Solid (form may vary by supplier) | General Knowledge |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

Commercial Availability: Sourcing this compound

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. These suppliers offer the compound in various purities and quantities to suit the needs of different research projects. Below is a summary of some of the key commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| MedChemExpress | HY-W117408 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| ChemScene | CS-0174577 | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg |

| Achmem | AMCS019189 | Not Specified | Contact for details |

| Porphyrin-Systems | BD231037 | Not Specified | Contact for details |

| Santa Cruz Biotechnology | sc-210133 | Not Specified | Contact for details |

Additionally, the pinacol ester derivative, 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 957061-13-1), is also commercially available from suppliers like Santa Cruz Biotechnology and can serve as a stable precursor in many synthetic applications.[5]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. A common synthetic approach involves a two-step process starting from 4-hydroxyphenylboronic acid.

Step 1: Alkylation of 4-hydroxyphenylboronic acid

The first step is the alkylation of the hydroxyl group of 4-hydroxyphenylboronic acid with 1,3-dibromopropane. This is a standard Williamson ether synthesis.

Caption: Williamson ether synthesis for the alkylation of 4-hydroxyphenylboronic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 2.0-3.0 eq).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel to afford this compound.

Key Applications in Drug Discovery

PROTAC Linker Synthesis

The most prominent application of this compound is as a versatile linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The bromopropoxy group of this compound provides a reactive handle for conjugation to one of the ligands, while the phenylboronic acid can be further functionalized, for example, through Suzuki-Miyaura coupling, to attach the other ligand.

Caption: General workflow for PROTAC synthesis using the subject boronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl structures that are common motifs in many drug molecules.[7]

Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][9][10]

Hazard Statements (based on similar compounds):

-

May cause skin irritation.[9]

-

May cause serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Precautionary Statements (based on similar compounds):

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

-

Store in a well-ventilated place. Keep container tightly closed.[9]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier.

Characterization Data

While a comprehensive, publicly available dataset for the characterization of this compound is limited, typical analytical techniques for its structural confirmation would include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. For similar phenylboronic acids, characteristic signals for the aromatic protons and the propyl chain would be expected.[11]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[12]

Researchers synthesizing or using this compound should perform their own analytical characterization to verify its identity and purity.

Conclusion

This compound is a commercially available and highly valuable reagent for drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal building block for the synthesis of complex molecules, most notably as a linker in the development of PROTACs. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory. As the field of targeted protein degradation continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. achmem.com [achmem.com]

- 5. scbt.com [scbt.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzene, (3-bromopropoxy)- [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (4-(3-Bromopropoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3-Bromopropoxy)phenyl)boronic acid is a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a phenylboronic acid moiety, a versatile functional group for various chemical transformations, and a bromopropoxy chain, which serves as a reactive handle for linker attachment. This unique combination makes it a valuable building block in the synthesis of complex molecules designed to modulate biological pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding these spectroscopic signatures is paramount for verifying the identity, purity, and stability of this crucial synthetic intermediate.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₂BBrO₃ | [2][3] |

| Molecular Weight | 258.91 g/mol | [2][3] |

| CAS Number | 957034-33-2 | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 3-bromopropoxy chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.7 | Doublet | 2H | Ar-H (ortho to Boronic Acid) |

| ~6.9-6.8 | Doublet | 2H | Ar-H (ortho to Propoxy group) |

| ~4.1 | Triplet | 2H | O-CH₂ -CH₂-CH₂-Br |

| ~3.6 | Triplet | 2H | O-CH₂-CH₂-CH₂ -Br |

| ~2.2 | Quintet | 2H | O-CH₂-CH₂ -CH₂-Br |

| ~8.0 (broad) | Singlet | 2H | B(OH )₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the boronic acid protons is often exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a boronic acid derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial, as boronic acids can form boroxines in aprotic solvents, leading to complex spectra.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

References

Methodological & Application

Application Notes and Protocols: The Chemoselective Suzuki-Miyaura Coupling of (4-(3-Bromopropoxy)phenyl)boronic acid

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

(4-(3-Bromopropoxy)phenyl)boronic acid is a heterobifunctional chemical building block of significant interest, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two distinct reactive centers: a phenylboronic acid moiety, ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling, and a 3-bromopropoxy chain, which serves as a reactive handle for nucleophilic substitution.[1] This dual functionality makes it an exceptionally valuable reagent for the modular synthesis of complex molecules.

The primary application for this reagent is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] They consist of a "warhead" ligand that binds the target protein, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The successful synthesis of a PROTAC library often relies on the chemoselective and efficient formation of carbon-carbon bonds to build these linkers, a role for which the Suzuki-Miyaura reaction is perfectly suited.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction using this compound. We will explore the reaction mechanism, address the critical challenge of chemoselectivity, and provide robust experimental protocols and optimization strategies to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron species and an organic halide.[5] The reaction proceeds via a catalytic cycle involving a palladium complex, which is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a new organopalladium(II) species.

-

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (a borate), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[7]

-

Reductive Elimination: The two organic groups on the palladium center (the one from the aryl halide and the one from the boronic acid) couple and are expelled from the coordination sphere. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Challenge: Chemoselectivity with a Bifunctional Reagent

The primary synthetic challenge when using this compound is to ensure the Suzuki coupling occurs exclusively at the boronic acid site while leaving the 3-bromopropoxy chain intact for subsequent reactions. This requires careful selection of reaction conditions to exploit the orthogonal reactivity of the two functional groups.

-

Reactivity of C-X Bonds: The oxidative addition of Pd(0) is significantly faster for C(sp²)-X bonds (like in an aryl bromide) than for C(sp³)-X bonds (like the primary alkyl bromide in the linker).[5][8] This inherent difference in reactivity is the foundation upon which chemoselectivity is built. Standard Suzuki conditions naturally favor the reaction of an aryl halide partner over the alkyl bromide linker.

-

Choice of Base: The base is critical for activating the boronic acid but can also promote side reactions with the alkyl bromide, such as E2 elimination or SN2 substitution.

-

Recommended: Milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are strongly preferred.[9] These provide sufficient basicity to form the borate complex without aggressively attacking the alkyl halide.

-

Avoid: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and especially alkoxides like potassium tert-butoxide (KOt-Bu) should be avoided as they significantly increase the risk of linker degradation.[8]

-

-

Temperature Control: While many Suzuki reactions are robust at high temperatures, moderation is key to preserving the linker. Running the reaction at the lowest effective temperature (typically 70-100 °C) will minimize the rate of potential side reactions involving the alkyl bromide.[9]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide. It is a robust starting point that can be optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 - 1.2 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard, flame-dried glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the chosen aryl bromide, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and water via syringe. Stir the mixture for 5 minutes to ensure good suspension. Finally, add the Pd(PPh₃)₄ catalyst to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 4-16 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Caption: Experimental workflow for the chemoselective Suzuki coupling.

Optimization and Troubleshooting

The success of the reaction can be fine-tuned by systematically adjusting key parameters.

| Parameter | Recommended Options | Rationale & Key Considerations |

| Pd Catalyst | Pd(PPh₃)₄: Reliable, general-purpose catalyst. | Sensitive to air; requires a thorough inert gas purge. |

| PdCl₂(dppf): Excellent for a broad range of substrates. | Often provides higher yields and is more air-stable than Pd(PPh₃)₄. | |

| Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | Required for more challenging couplings (e.g., with aryl chlorides). The ligand choice can dramatically impact efficiency. | |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Primary recommendation. Mild enough to avoid side reactions with the C₃H₆Br linker. Cs₂CO₃ is more soluble and sometimes more effective but also more expensive.[9] |

| Solvent | 1,4-Dioxane/H₂O (4:1): A common, effective mixture. | The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[9] |

| Toluene/EtOH/H₂O: Another effective multiphasic system. | ||

| DMF or Acetonitrile (with H₂O): Good polar aprotic options. | Ensure use of anhydrous grade solvents (before adding water) to prevent protodeboronation. | |

| Temperature | 70 - 100 °C | Start at 80-90 °C. If the reaction is sluggish, a modest increase may be beneficial. If side products related to the linker are observed, decrease the temperature. |

Application Workflow: A Gateway to PROTAC Synthesis

The true value of this compound is realized in its sequential reactivity. After the Suzuki coupling establishes the core biaryl structure, the terminal bromide becomes the reactive site for attaching the second half of the PROTAC molecule.

Step 1: Suzuki Coupling

-

This compound is coupled with an aryl halide (Ar¹-X) that is, or can be converted into, a warhead ligand for the target protein.

Step 2: SN2 Conjugation

-

The resulting product, now containing the intact bromopropoxy linker, is treated with a nucleophile (e.g., an amine or phenol) attached to the E3 ligase ligand (Anchor-Nu:). This displacement reaction forms the final PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki cross-coupling platform for phenyl linker attachment in the development of a cereblon E3 ligase-based partial PROTAC library - American Chemical Society [acs.digitellinc.com]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (4-(3-Bromopropoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Ether Linkers

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of complex molecules for pharmaceuticals and material sciences.[1][2] Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its versatility and functional group tolerance.[1][3][4] This application note focuses on a specific, yet highly valuable building block: (4-(3-Bromopropoxy)phenyl)boronic acid. This reagent is of particular interest as it incorporates a flexible alkyl halide linker, making it an ideal precursor for the synthesis of biaryl ether derivatives and PROTACs (Proteolysis Targeting Chimeras).[5] The boronic acid moiety allows for a predictable and efficient coupling to an aryl halide, while the bromopropoxy chain provides a reactive handle for subsequent nucleophilic substitution, enabling the facile connection of distinct molecular fragments.

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[3]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][4] The base is crucial for the formation of a more nucleophilic boronate species.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: A Critical Choice

The success of a Suzuki-Miyaura coupling is heavily dependent on the choice of the palladium source and, more importantly, the supporting ligand. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) species.[6] Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are often more reliable.[7][8]

The ligand plays a multifaceted role: it stabilizes the palladium nanoparticles, enhances the solubility of the catalyst complex, and critically, influences the rates of the elementary steps in the catalytic cycle.[6][9]

-

Electron-rich and bulky ligands are generally preferred for Suzuki couplings.

For the coupling of this compound, which is an electron-rich boronic acid, with various aryl halides, a range of ligands can be considered.

| Ligand Type | Examples | Key Characteristics & Applications |